(4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine
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Overview
Description
(4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound that features both a chlorobenzyl and a trifluoromethylsulfanyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves the reaction of 4-chlorobenzyl chloride with 3-trifluoromethylsulfanyl-propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
(4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorobenzyl group can participate in various binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of (4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine.
4-Chlorobenzyl alcohol: Another related compound used in organic synthesis.
Benzyl chloride: A simpler analogue with similar reactivity but lacking the trifluoromethylsulfanyl group.
Uniqueness
The presence of both the chlorobenzyl and trifluoromethylsulfanyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H13ClF3NS |
---|---|
Molecular Weight |
283.74 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C11H13ClF3NS/c12-10-4-2-9(3-5-10)8-16-6-1-7-17-11(13,14)15/h2-5,16H,1,6-8H2 |
InChI Key |
PLRYISTZXUOPNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCSC(F)(F)F)Cl |
Origin of Product |
United States |
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